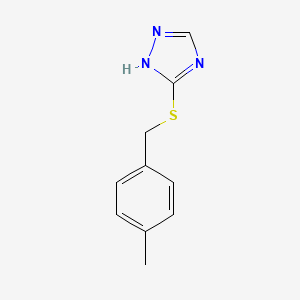

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of triazole derivatives, such as 3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole, involves reactions that are energetically feasible at room temperature, indicating exothermic and spontaneous processes. Studies employing density functional theory (DFT) have shown the synthesis pathways to be favored in the forward direction, with bond lengths aligning closely with crystallographic values. Such processes underscore the accessible nature of triazole synthesis under mild conditions, facilitating the exploration of various derivatives for different applications (Srivastava et al., 2016).

Molecular Structure Analysis

X-ray crystallography and DFT calculations have been pivotal in elucidating the molecular structure of triazole compounds. For instance, specific triazole derivatives exhibit planar triazole rings with notable dihedral angles relative to attached phenyl rings, showcasing the structural diversity within this class of compounds. These analyses provide insights into the molecular conformations that govern the chemical reactivity and potential biological activity of these molecules (Șahin et al., 2011).

Chemical Reactions and Properties

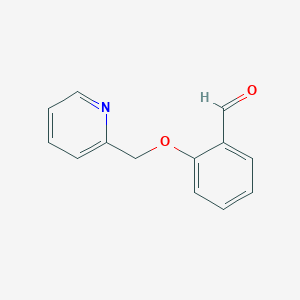

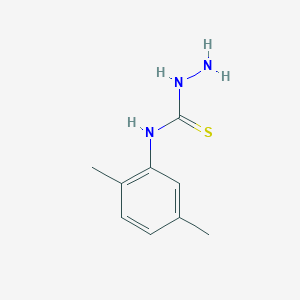

Triazole compounds participate in a variety of chemical reactions, including condensation with aldehydes to form Schiff bases. These reactions are instrumental in modifying the chemical structure and, consequently, the properties of the triazole core. The ability to undergo such transformations allows for the synthesis of derivatives with targeted biological or physical properties, expanding the utility of the triazole scaffold in various chemical domains (Tabatabaee et al., 2009).

Physical Properties Analysis

The physical properties of triazole derivatives, such as solubility, melting points, and crystal structures, are closely tied to their molecular architecture. Crystallographic studies reveal that intermolecular hydrogen bonding and π-π interactions play a crucial role in stabilizing the crystal structure of these compounds. Such insights are vital for understanding the material properties of triazole-based compounds, which can influence their processing, formulation, and application in various fields (Wang et al., 2008).

Chemical Properties Analysis

The chemical properties of triazoles, including their reactivity, stability, and electronic characteristics, are fundamentally influenced by their molecular structure. DFT and other theoretical methods have been employed to predict reactivity patterns, molecular electrostatic potentials, and electronic transitions in various excited states. These computational studies complement experimental findings, offering a detailed view of the chemical behavior of triazole derivatives. Such understanding is crucial for the design and synthesis of new compounds with desired chemical and biological activities (Beytur et al., 2021).

Scientific Research Applications

Future Directions

properties

IUPAC Name |

5-[(4-methylphenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3S/c1-8-2-4-9(5-3-8)6-14-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZZBLHTOQAIBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CSC2=NC=NN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10352103 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((4-Methylbenzyl)thio)-1H-1,2,4-triazole | |

CAS RN |

302804-66-6 |

Source

|

| Record name | SBB040972 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10352103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1269169.png)

![4-Amino-5-(2-methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1269180.png)

![4-[(4-Bromothien-2-YL)methyl]morpholine](/img/structure/B1269182.png)